Acetamide, N-[(diphenylamino)thioxomethyl]-
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Overview
Description
Acetamide, N-[(diphenylamino)thioxomethyl]- is a chemical compound with the molecular formula C15H14N2OS and a molecular weight of 270.35 g/mol . It is also known by the name 3-acetyl-1,1-diphenyl-thiourea . This compound is characterized by the presence of a diphenylamino group and a thioxomethyl group attached to an acetamide backbone.
Preparation Methods
The synthesis of Acetamide, N-[(diphenylamino)thioxomethyl]- can be achieved through various synthetic routes. One common method involves the reaction of diphenylamine with thiophosgene to form diphenylthiocarbamoyl chloride, which is then reacted with acetamide to yield the desired product . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
Acetamide, N-[(diphenylamino)thioxomethyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Acetamide, N-[(diphenylamino)thioxomethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[(diphenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Acetamide, N-[(diphenylamino)thioxomethyl]- can be compared with other similar compounds, such as:
N,N-Dimethylacetamide: This compound is widely used as a solvent in organic synthesis but lacks the thioxomethyl group present in Acetamide, N-[(diphenylamino)thioxomethyl]-.
Thiourea Derivatives: These compounds share the thiocarbamoyl group but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
55040-91-0 |
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Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-(diphenylcarbamothioyl)acetamide |
InChI |
InChI=1S/C15H14N2OS/c1-12(18)16-15(19)17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,16,18,19) |
InChI Key |
OIEDPILTLBMANW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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